molecular formula C15H17N3O6 B10997352 N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine

N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine

Cat. No.: B10997352
M. Wt: 335.31 g/mol
InChI Key: KOVWNTJXZCYROY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine is a synthetic derivative of beta-alanine, a non-essential amino acid. The compound features a phthalazine core substituted with two methoxy groups at positions 7 and 8, an acetylated carbonyl group at position 1, and a beta-alanine moiety at position 2. The dimethoxy groups likely enhance lipophilicity and receptor-binding specificity, while the beta-alanine component may confer metabolic stability or modulate biological activity.

Properties

Molecular Formula

C15H17N3O6

Molecular Weight

335.31 g/mol

IUPAC Name

3-[[2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C15H17N3O6/c1-23-10-4-3-9-7-17-18(15(22)13(9)14(10)24-2)8-11(19)16-6-5-12(20)21/h3-4,7H,5-6,8H2,1-2H3,(H,16,19)(H,20,21)

InChI Key

KOVWNTJXZCYROY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCCC(=O)O)OC

Origin of Product

United States

Preparation Methods

Phthalic Anhydride Cyclization

Phthalic anhydride undergoes condensation with hydrazine derivatives to form the bicyclic phthalazin-1(2H)-one structure. Subsequent methylation of hydroxyl groups at positions 7 and 8 yields the 7,8-dimethoxy derivative.

Reaction Pathway :

  • Cyclization : Phthalic anhydride + hydrazine → phthalazin-1(2H)-one.

  • Methylation : Phthalazin-1(2H)-one + methyl iodide/K₂CO₃ → 7,8-dimethoxy-1-oxophthalazin-2(1H)-yl.

Conditions :

  • Solvent : DMF or THF.

  • Catalyst : K₂CO₃ or NaH.

  • Temperature : 60–80°C.

Acetylation and Amide Bond Formation

The acetyl group is introduced via nucleophilic acyl substitution or coupling reactions.

Acyl Chloride Activation

The carboxylic acid derivative of the phthalazine is converted to an acyl chloride, which reacts with beta-alanine.

Steps :

  • Acyl Chloride Formation :

    • Reagent : SOCl₂ or PCl₅.

    • Conditions : Reflux in toluene or dichloromethane.

  • Acylation :

    • Base : Triethylamine (TEA).

    • Solvent : Dichloromethane (DCM) or THF.

    • Yield : 60–75%.

Example Reaction :

Coupling Agent-Mediated Amide Formation

Carbodiimide-based reagents (e.g., EDC/HOBt) activate the carboxylic acid for reaction with beta-alanine.

Advantages :

  • Mild Conditions : Room temperature to 40°C.

  • High Purity : Minimal side products.

Procedure :

  • Activation : EDC (1.2 eq) + HOBt (1 eq) in DMF.

  • Coupling : β-Alanine (1.1 eq) added over 2–4 hours.

  • Purification : Column chromatography (SiO₂, EtOAc/hexane).

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency and reduces energy consumption.

Solid-State Method

Beta-alanine and phthalic anhydride derivatives are ground with mineralizers (e.g., Na₂CO₃, NaCl) and irradiated.

Conditions :

  • Power : 600–800 W.

  • Temperature : 80–95°C.

  • Time : 10–60 minutes.

Yield : 85–99% (purity >99%).

Table 1: Microwave Reaction Optimization

ParameterOptimal RangeYield (%)
Power600–800 W85–99
Temperature80–95°C85–99
Na₂CO₃:β-Alanine1:0.001–0.01 (w/w)85–99

Enzymatic and Biological Routes

Enzymatic methods offer green alternatives but require optimized conditions.

Characterization and Quality Control

Key analytical techniques include:

TechniqueKey Observations
¹H NMR δ 4.1–4.5 ppm (SCH₂), 7.3–8.8 ppm (aromatic)
¹³C NMR δ 166 ppm (C=O), 50–55 ppm (CH₂CO)
HPLC Purity >99% (C18 column, 0.1% TFA/MeCN)

Chemical Reactions Analysis

Types of Reactions: N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of new biochemical assays or as a probe to study enzyme activities.

Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in targeting specific molecular pathways.

Industry: In industry, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

PRMT5 Inhibitors (EPZ015866 and EPZ015666)

EPZ015866 and EPZ015666 are protein arginine methyltransferase 5 (PRMT5) inhibitors studied for osteoporosis treatment. While structurally distinct from N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine, both classes share amino acid-derived backbones. Key differences include:

  • Structural Features: EPZ compounds incorporate cyclobutylamino and isonicotinamide groups, whereas the target compound uses a phthalazine-beta-alanine scaffold. The latter’s dimethoxy groups may improve solubility compared to EPZ015866’s hydrophobic substituents.
  • Mechanism: EPZ015866 suppresses osteoclast differentiation by inhibiting NF-κB nuclear translocation, achieving 50% inhibition at 1 µM in vitro . No direct data exists for the target compound, but its phthalazine ring could interact with redox-sensitive pathways, diverging from PRMT5-focused mechanisms.
  • Efficacy : EPZ015866 outperforms EPZ015666 in reducing osteoclast-specific gene expression (e.g., TRAP, CatK) by 60–70% . The target compound’s efficacy remains uncharacterized but may depend on beta-alanine’s buffering capacity or phthalazine-mediated signaling.

Beta-Alanine-Containing Dipeptides

Synthesis of beta-alanine derivatives, such as N-(purin-6-yl)-beta-alanine dipeptides, often faces stereochemical challenges. For example, coupling reactions yield diastereomeric mixtures (6:4 ratio) due to racemization at the carboxy component . Key comparisons:

  • Synthetic Complexity : The target compound’s acetylated phthalazine may reduce racemization risk compared to dipeptides with free carboxyl groups. However, its dimethoxy groups could complicate purification.
  • Stability : Alkaline hydrolysis of dipeptide diesters (e.g., compounds 3a–c) preserves diastereomer ratios , suggesting the target compound’s ester linkages (if present) may require similar handling.

Antihypoxant Amino Acid Derivatives

Derivatives of glycine, beta-alanine, and GABA exhibit antihypoxic effects in methemoglobinemia models. For instance, glycine derivatives reduce hypoxia markers by 40–50% at 100 mg/kg, outperforming succinate-based comparators . Potential parallels:

  • Functional Groups : The target compound’s phthalazine ring may enhance electron transfer or free radical scavenging compared to simpler beta-alanine derivatives.
  • Dosage: Effective doses for amino acid analogs range from 50–150 mg/kg , but the target compound’s optimal dosage remains untested.

Biological Activity

N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Molecular Formula: C16H19N3O6
Molecular Weight: 349.34 g/mol
IUPAC Name: this compound
CAS Number: 1401568-86-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on constructing the phthalazinone core followed by the acetamide group introduction. Common reagents include dimethoxybenzene and acylating agents, with reaction conditions often involving reflux in organic solvents like ethanol or acetonitrile.

This compound exhibits various biological activities through interactions with specific molecular targets. These interactions may modulate enzyme activities or receptor functions, leading to diverse biological effects.

Anticancer Activity

Research indicates that compounds similar to this compound may possess anticancer properties. A study on related phthalazinone derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound could also exhibit similar activity. The IC50 values for these derivatives were often below 20 µg/mL, indicating potent activity against specific cancer types .

Anti-inflammatory Effects

In addition to anticancer properties, compounds within this chemical class have demonstrated anti-inflammatory effects. For instance, studies on related phthalazin derivatives have shown inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of phthalazinone derivatives, including this compound. The results indicated that these compounds inhibited cell proliferation in CCRF-CEM leukemia cells with varying degrees of effectiveness. The most effective derivatives had IC50 values significantly lower than 10 µg/mL .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of phthalazin derivatives. The compounds were tested for their ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). Results showed that certain derivatives significantly reduced nitric oxide levels, indicating their potential as anti-inflammatory agents .

Comparative Analysis

Compound Molecular Weight (g/mol) IC50 (µg/mL) Activity Type
N-[...]349.34<10Anticancer
Similar Derivative 1403.5<20Anticancer
Similar Derivative 2380.4>20Inactive

Q & A

Q. What are the optimal synthetic routes for N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine, and how can purity be validated?

Methodology :

  • Synthesis : Start with 7,8-dimethoxyphthalazin-1(2H)-one as the core. Introduce the acetyl-beta-alanine moiety via nucleophilic acyl substitution using activated esters (e.g., NHS esters) or coupling reagents like HATU/DCC. Protect the beta-alanine carboxyl group with tert-butyl esters to prevent side reactions .
  • Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or preparative HPLC. Monitor reaction progress via TLC or LC-MS.
  • Validation : Confirm purity (>95%) via HPLC with UV detection (λ = 254 nm) and structural integrity via 1H^1H-/13C^{13}C-NMR. Compare spectral data with synthesized intermediates (e.g., phthalazinone precursor) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodology :

  • Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma/urine.
  • Quantification : Employ LC-MS/MS with a reversed-phase C18 column. Optimize ionization parameters (ESI+ for acetylated amines). Use deuterated internal standards (e.g., beta-alanine-d4) to correct matrix effects .
  • Validation : Assess linearity (1–1000 ng/mL), recovery (>80%), and intra-/inter-day precision (<15% RSD) per ICH guidelines.

Q. How does this compound inhibit tyrosinase, and what assay designs are suitable for testing this?

Methodology :

  • Mechanism : The phthalazinone core may chelate copper ions in tyrosinase’s active site, while the acetyl-beta-alanine moiety could block substrate binding. Test via molecular docking (AutoDock Vina) and enzymatic assays .
  • Assay Design : Use mushroom tyrosinase with L-DOPA as substrate. Monitor dopachrome formation at 475 nm. Include kojic acid as a positive control. Calculate IC50_{50} values via dose-response curves (GraphPad Prism) .

Advanced Research Questions

Q. How does this compound interact with beta-alanine metabolism pathways, and what experimental models can elucidate this?

Methodology :

  • Pathway Analysis : In hepatocyte or renal cell models, track 13C^{13}C-labeled beta-alanine metabolites via LC-MS. Focus on carnosine synthesis and degradation to acetyl-CoA. Compare with wild-type vs. carnosinase-knockout cells .
  • In Vivo Models : Administer the compound to rodents and profile serum/urine metabolites via untargeted metabolomics (GC-MS or UPLC-QTOF). Key pathways include β-alanine metabolism (KEGG map00410) and acetyl-CoA production .

Q. What strategies resolve contradictions in reported antioxidant vs. pro-inflammatory effects of beta-alanine derivatives?

Methodology :

  • Context-Specific Testing : Evaluate the compound’s redox activity in cell-specific models (e.g., RAW264.7 macrophages for inflammation vs. HaCaT keratinocytes for antioxidant effects). Measure ROS (DCFH-DA assay) and inflammatory cytokines (ELISA for TNF-α/IL-6) .
  • Structural Modifications : Synthe analogs with varying methoxy/acetyl groups. Correlate substituents with NF-κB inhibition (luciferase reporter assays) or Nrf2 activation (Western blot for HO-1) .

Q. How does the phthalazinone moiety influence the compound’s pharmacokinetics, and what computational tools predict its bioavailability?

Methodology :

  • ADME Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. Validate with Caco-2 permeability assays and microsomal stability tests .
  • In Silico Modeling : Perform MD simulations (GROMACS) to assess binding to serum albumin (PDB: 1AO6). Compare with experimental plasma protein binding (equilibrium dialysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.